2,3-Dichloro-5,8-dimethoxyquinoxaline
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Description
2,3-Dichloro-5,8-dimethoxyquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2O2 and an average mass of 259.089 Da . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5,8-dimethoxyquinoxaline consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Chemical Synthesis and Structure
2,3-Dichloro-5,8-dimethoxyquinoxaline has been synthesized through various methods and plays a crucial role in the synthesis of various complex compounds. For instance, a series of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to 2,3-Dichloro-5,8-dimethoxyquinoxaline, have shown potential as inhibitors of pro-inflammatory cytokines TNF-α and IL-6, indicating anti-inflammatory activities (Guirado et al., 2012). Another study demonstrated the synthesis of 2-chloroquinoline containing pyrazoline derivatives, indicating the broad application of this compound in developing new pharmaceuticals (Bawa et al., 2009).
Antimicrobial Activity
Research has also revealed the antimicrobial potential of compounds structurally related to 2,3-Dichloro-5,8-dimethoxyquinoxaline. For instance, 2,6-dimethoxy-1,4-benzoquinone and its structural analogues demonstrated antimicrobial activities against food-borne bacteria, highlighting its potential in food preservation and safety (Park et al., 2014).
Photocatalysis and Environmental Applications
The compound has also been mentioned in studies related to photocatalysis and environmental purification. For instance, new tetra (1,4-dithin)porphyrazines derived from 2,3-Dichloro-5,6-dimethylbenzoquinone showed efficient photocatalytic activity, potentially purifying environmental waters, marking a step towards green chemistry (Abdel-Razik et al., 2018).
Applications in Sensor Technology
Furthermore, derivatives of 2,3-Dichloro-5,8-dimethoxyquinoxaline, such as 5,8-Diaryl-2,3-dipyrrolylquinoxaline materials, have been used in sensor technology, acting as potential sensors for inorganic anions with affinity for fluoride and dihydrogenpyrophosphate (Aldakov et al., 2005).
properties
IUPAC Name |
2,3-dichloro-5,8-dimethoxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-5-3-4-6(16-2)8-7(5)13-9(11)10(12)14-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMXSJGZBBPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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